molecular formula C21H22N4O2S B2925229 2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 896293-04-2

2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2925229
CAS No.: 896293-04-2
M. Wt: 394.49
InChI Key: DLGXPBAZEPOBPT-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule features a hybrid structure incorporating thiazolo[3,2-b][1,2,4]triazole , furan , and piperidine moieties, which are all recognized in medicinal chemistry for their diverse biological activities . The core thiazole and triazole scaffolds are privileged structures in drug discovery. Specifically, derivatives containing these systems have demonstrated significant potential as anticancer agents by acting as inhibitors for various enzymatic targets, including kinase enzymes . Furthermore, the thiazolidine core, related to this structure, is known to exhibit a broad spectrum of pharmacological properties, including antimicrobial , antiviral , and anti-inflammatory activities, making it a valuable template for developing new therapeutic candidates . The specific structural motifs present in this compound suggest it is a promising candidate for investigating new small molecule antitumor agents aimed at overcoming drug resistance, or for exploring treatments for infectious diseases . The presence of the piperidine and furan rings may contribute to enhanced bioavailability and target binding affinity. Researchers can utilize this compound as a key intermediate or a novel chemical entity in hit-to-lead optimization campaigns, For Research Use Only . Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(furan-2-yl)-5-[(4-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-7-9-15(10-8-14)17(24-11-3-2-4-12-24)18-20(26)25-21(28-18)22-19(23-25)16-6-5-13-27-16/h5-10,13,17,26H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGXPBAZEPOBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and structure-activity relationships (SAR).

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 µg/mL , indicating potent antimicrobial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (µg/mL)Target Pathogen
2-(Furan-2-yl)...0.22Staphylococcus aureus
Similar Derivative0.25Staphylococcus epidermidis

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. Some derivatives exhibited IC50 values lower than 0.5 µM against COX-II, indicating strong anti-inflammatory potential .

CompoundIC50 (µM)COX Enzyme
2-(Furan-2-yl)...0.52COX-II
PYZ160.26COX-II

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific molecular features in enhancing biological activity. For instance:

  • Furan Ring : The presence of a furan ring has been associated with increased antimicrobial activity.
  • Piperidine Substituent : Variations in the piperidine moiety can significantly affect the compound's binding affinity to biological targets.

Table summarizing key findings from SAR studies:

Structural FeatureActivity Impact
Furan RingEnhances antimicrobial activity
Piperidine SubstituentAffects binding affinity
Thiazole CoreCritical for biological activity

Case Studies

  • Antimicrobial Evaluation : A recent study synthesized various thiazolo[3,2-b][1,2,4]triazole derivatives and evaluated their antimicrobial activities. The most active derivative had an MIC of 0.22 µg/mL , demonstrating significant efficacy against resistant strains .
  • In Vivo Studies : In vivo models have shown that compounds based on this scaffold exhibit reduced inflammation and pain in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substitutions on the triazole-thiazole core and modifications to the amine/aryl groups.

Compound Name Core Structure Key Substituents Reference
2-(Furan-2-yl)-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (Target) Thiazolo[3,2-b][1,2,4]triazol-6-ol Piperidin-1-yl(p-tolyl)methyl, furan-2-yl
5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol Piperazin-1-yl (3-chlorophenyl), m-tolyl, furan-2-yl
2-(Furan-2-yl)-5-(pyrrolidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol Pyrrolidin-1-yl(p-tolyl)methyl, furan-2-yl
2-[4-(4-Chlorophenylsulfonyl)phenyl]-5-(3-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo[3,2-b][1,2,4]triazol-6-one 4-Chlorophenylsulfonylphenyl, 3-nitrobenzylidene
(Z)-5-(Piperidin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo[3,2-b][1,2,4]triazol-6-one Piperidin-1-ylmethylene

Key Observations :

  • Amine Ring Size: Replacing piperidine (6-membered) with pyrrolidine (5-membered) ( vs.
  • Aryl Substitutions : Electron-withdrawing groups (e.g., 3-chlorophenyl in ) may enhance stability but reduce solubility compared to electron-donating groups (e.g., p-tolyl in the target compound).
  • Core Oxidation State : The target compound’s hydroxyl group at position 6 distinguishes it from analogs with ketone (e.g., ) or methylene groups (), influencing redox properties and hydrogen-bonding capacity.
Physicochemical Properties

Melting points and molecular weights vary significantly with substituents:

Compound Molecular Weight Melting Point (°C) Reference
Target compound ~450–510* Not reported
5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo... 506.0 Not reported
(Z)-5-(Piperidin-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 261.3 189–250
2-[4-(4-Chlorophenylsulfonyl)phenyl]-5-(3-nitrobenzylidene)thiazolo[3,2-b]... 524.96 233–235

*Estimated based on molecular formula.

Spectral Data Comparison

NMR shifts highlight electronic environments:

  • Piperidinyl Protons : In the target compound, piperidine’s CH2 groups resonate at δ 1.4–2.7 (typical for aliphatic amines) .
  • Furan-2-yl Protons : Aromatic protons appear at δ 6.3–7.6, consistent with analogs in .
  • Hydroxyl Group : The -OH proton (if observable) would appear downfield (~δ 9–12), absent in ketone-containing analogs like .

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